N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide
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Overview
Description
N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide is a compound that belongs to the class of benzoxazole derivatives Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide typically involves the reaction of 2-aminophenol with substituted aryl aldehydes under specific conditions. One common method involves using a Cu2O catalyst in dimethyl sulfoxide (DMSO) at room temperature for 2-5 hours, resulting in high yields of the desired benzoxazole derivatives . Other methods may involve different catalysts and solvents, depending on the specific requirements of the synthesis.
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs well-organized synthetic methodologies that utilize 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts. These methods may include the use of nanocatalysts, metal catalysts, and ionic liquid catalysts to achieve high yields and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can produce various oxidized forms of the compound.
Scientific Research Applications
N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide include other benzoxazole derivatives, such as:
2-Phenylbenzoxazole: Known for its antimicrobial and anticancer properties.
Benzimidazole derivatives: These compounds share structural similarities and exhibit a wide range of biological activities, including anticancer and antibacterial effects.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C22H17N3O4 |
---|---|
Molecular Weight |
387.4g/mol |
IUPAC Name |
N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide |
InChI |
InChI=1S/C22H17N3O4/c1-13-10-14(2)20-19(11-13)24-22(29-20)15-6-8-17(9-7-15)23-21(26)16-4-3-5-18(12-16)25(27)28/h3-12H,1-2H3,(H,23,26) |
InChI Key |
NJVLVKJAWHIPAL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-])C |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-])C |
Origin of Product |
United States |
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